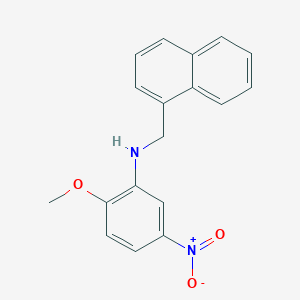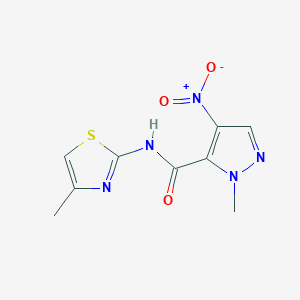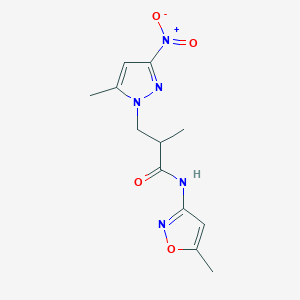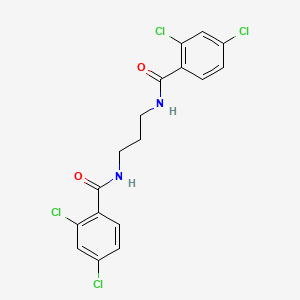
2-methoxy-N-(naphthalen-1-ylmethyl)-5-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(naphthalen-1-ylmethyl)-5-nitroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methoxy group, a naphthalen-1-ylmethyl group, and a nitro group attached to an aniline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(naphthalen-1-ylmethyl)-5-nitroaniline typically involves a multi-step process:
Nitration: The starting material, 2-methoxyaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Alkylation: The nitrated product is then subjected to alkylation with naphthalen-1-ylmethyl chloride in the presence of a base such as potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(naphthalen-1-ylmethyl)-5-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydride, alkyl halides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-methoxy-N-(naphthalen-1-ylmethyl)-5-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or acids.
Scientific Research Applications
2-methoxy-N-(naphthalen-1-ylmethyl)-5-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(naphthalen-1-ylmethyl)-5-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-(naphthalen-1-ylmethyl)aniline: Lacks the nitro group, which may result in different chemical and biological properties.
2-methoxy-N-(naphthalen-1-ylmethyl)-5-aminoaniline: Formed by the reduction of the nitro group, potentially exhibiting different reactivity and biological activity.
2-methoxy-N-(naphthalen-1-ylmethyl)-5-chloroaniline: Substitution of the nitro group with a chloro group, leading to different chemical behavior.
Uniqueness
2-methoxy-N-(naphthalen-1-ylmethyl)-5-nitroaniline is unique due to the presence of both a nitro group and a naphthalen-1-ylmethyl group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H16N2O3 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-methoxy-N-(naphthalen-1-ylmethyl)-5-nitroaniline |
InChI |
InChI=1S/C18H16N2O3/c1-23-18-10-9-15(20(21)22)11-17(18)19-12-14-7-4-6-13-5-2-3-8-16(13)14/h2-11,19H,12H2,1H3 |
InChI Key |
XGDOMPMNOGSQOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B14921269.png)
![5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14921274.png)
![2-(3-Chlorobenzyl)-5-[3-(3-chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-1,3,4-oxadiazole](/img/structure/B14921275.png)
![2-Imidazol-1-yl-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B14921299.png)

![2-oxo-2-phenylethyl N-[(4-chlorophenyl)carbonyl]glycylglycinate](/img/structure/B14921307.png)


![1-[4-(4-Methylbenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B14921316.png)
![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14921321.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B14921326.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14921353.png)
